Pregna-5-20-dien-3beta-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

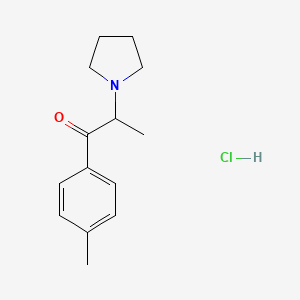

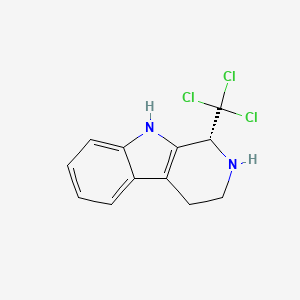

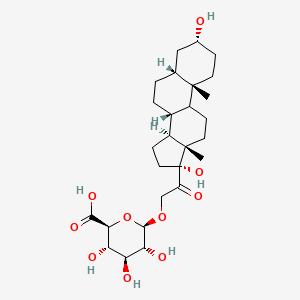

“Pregna-5-20-dien-3beta-ol” is a chemical compound with the molecular formula C21H32O . It is also known by other names such as Pregna-5,16-dien-20-one, 3β-hydroxy-; δ16-Pregnenolone; 16-Dehydropregnenolone; 16-Dehydropregnolone; Pregna-5,16-dienolone; 5,16-Pregnadien-3β-ol-20-one; 5,16-Pregnadien-3beta-ol-20-one; 3-β-hydroxypregna-5,16-dien-20-one .

Molecular Structure Analysis

The molecular structure of “Pregna-5-20-dien-3beta-ol” is available as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15-,16-,18-,19-,20-,21+/m1/s1 .Physical And Chemical Properties Analysis

“Pregna-5-20-dien-3beta-ol” has a molecular weight of 314.4617 . More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations :

- The compound "5ALPHA-Pregna-1,20-dien-3-one" was synthesized from 3beta-hydroxy-5alpha-pregnan-20-one, involving the introduction of a vinyl moiety and oxidative elimination to achieve the conjugated enone form (Schow & Mcmorris, 1977).

- Another study synthesized "Pregna-3,5-dien-20-one" and its epimers from progesterone, exploring their oxidation and selective reduction processes (Göndös & Orr, 1990).

Bioactivity Studies :

- A study investigated the photo-conversion of two epimers of pregna-5,7-diene-3beta,17alpha,20-triol and their bioactivity in melanoma cells, indicating their potential use in the treatment of this type of cancer (Żmijewski et al., 2009).

- Research on "5-Pregnen-3beta-ol," a C-20-deoxy analog of pregnenolone, showed its conversion into testosterone by rat testicular microsomes, highlighting its relevance in steroidogenesis (Hochberg et al., 1976).

Synthesis of Derivatives for Potential Therapeutic Applications :

- The synthesis of fluorinated derivatives of 3beta-hydroxypregn-5-en-20-one was explored for potential use in medicinal chemistry (Pataki & Jensen, 1976).

- A study on pregnane glycosides from Dioscorea collettii var. hypoglauca revealed their potential as bioactive compounds, with implications for agricultural and pharmaceutical applications (Hu et al., 1999).

Antitumor Activities :

- The antitumor activity of a new gestagen, 17alpha-acetoxy-3beta-butanoyloxy-6-methyl-pregna-4,6-dien-20-one, was investigated, demonstrating its effectiveness against model cervical carcinoma (Sergeev et al., 2004).

Potential Anti-Dyslipidemic and Antioxidant Agents :

- A series of pregnane derivatives and glycosides were synthesized and evaluated for their anti-dyslipidemic and antioxidant activities, with some showing promising results (Sethi et al., 2007).

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13S,14S)-10,13-dimethyl-17-methylidene-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-13-4-7-17-16-6-5-14-12-15(21)8-10-20(14,3)18(16)9-11-19(13,17)2/h5,15-18,21H,1,4,6-12H2,2-3H3/t15-,16-,17-,18-,19+,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCQHKMEOJJEBD-SIRBJWHBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=C)CC=C4C3(CCC(C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=C)CC=C4[C@@]3(CC[C@@H](C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680632 |

Source

|

| Record name | (3beta)-17-Methylideneandrost-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pregna-5-20-dien-3beta-ol | |

CAS RN |

846-44-6 |

Source

|

| Record name | (3beta)-17-Methylideneandrost-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.